

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Enalaprilat

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalaprilat is the active diacid metabolite of the prodrug enalapril, and a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Unlike enalapril, which is administered orally, enalaprilat is poorly absorbed from the gastrointestinal tract and is therefore formulated for intravenous (IV) administration.[2][3][4] This makes it a critical therapeutic agent for the management of hypertension in patients where oral therapy is not feasible.[1][5] This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous enalaprilat, detailing its mechanism of action, quantitative parameters, and the experimental protocols used for its evaluation.

Mechanism of Action

Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][6] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][6] Angiotensin II elevates blood pressure through direct vasoconstriction of arterioles and by stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1][6]

By inhibiting ACE, enalaprilat disrupts this cascade, leading to:



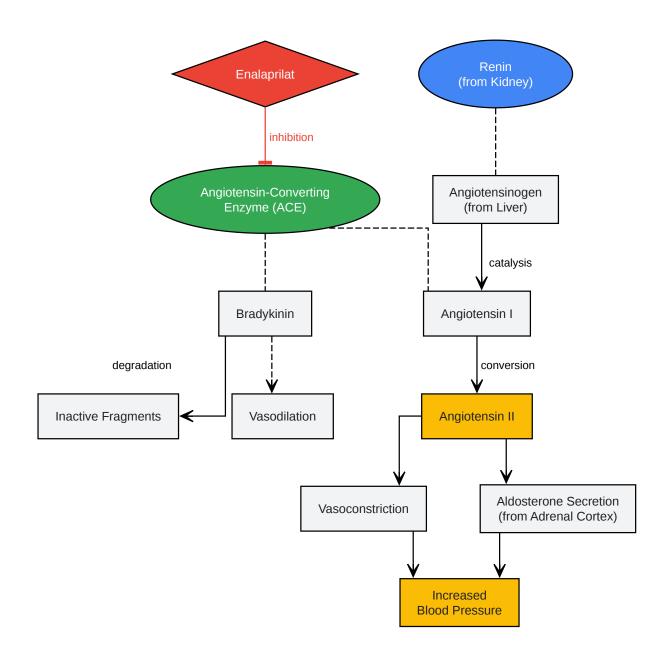
- Decreased Plasma Angiotensin II: This results in reduced vasopressor activity and subsequent vasodilation.[3][7]
- Decreased Aldosterone Secretion: The reduction in aldosterone leads to a mild increase in serum potassium and contributes to the reduction in fluid volume.[3][7]
- Increased Bradykinin Levels: ACE is also identical to kininase, an enzyme that degrades bradykinin, a potent vasodilator peptide.[1][3] Inhibition of this enzyme increases bradykinin levels, which is believed to contribute to the therapeutic effects of **enalaprilat**.[3][6]

The net result is a reduction in peripheral vascular resistance and a lowering of both systolic and diastolic blood pressure.[2][8]

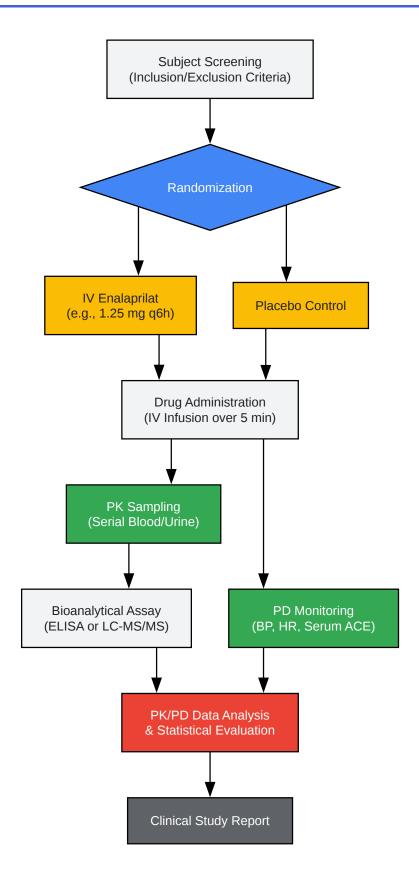
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of ACE within the RAAS and the inhibitory action of **Enalaprilat**.









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References

- 1. Enalaprilat StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Enalapril, Enalaprilat (Epaned, Vasotec) | Davis's Drug Guide [nursing.unboundmedicine.com]
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